molecular formula C12H9NO6 B14014860 Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate CAS No. 60432-40-8

Methyl 7-(carbamoyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate

Katalognummer: B14014860
CAS-Nummer: 60432-40-8
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: GAYYJCHFHXFYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is a chemical compound with the molecular formula C12H9NO6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes and optical brighteners.

Wirkmechanismus

The mechanism of action of methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication. The compound also modulates various signaling pathways, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 7-hydroxy-2-oxo-chromene-6-carboxylate
  • Methyl 7-methoxy-2-oxo-chromene-6-carboxylate
  • Methyl 7-ethoxy-2-oxo-chromene-6-carboxylate

Uniqueness

Methyl 7-carbamoyloxy-2-oxo-chromene-6-carboxylate is unique due to its carbamoyloxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .

Eigenschaften

CAS-Nummer

60432-40-8

Molekularformel

C12H9NO6

Molekulargewicht

263.20 g/mol

IUPAC-Name

methyl 7-carbamoyloxy-2-oxochromene-6-carboxylate

InChI

InChI=1S/C12H9NO6/c1-17-11(15)7-4-6-2-3-10(14)18-8(6)5-9(7)19-12(13)16/h2-5H,1H3,(H2,13,16)

InChI-Schlüssel

GAYYJCHFHXFYMN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.